5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 10445-04-2 . It has a molecular weight of 245.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-ylamine . The InChI code is 1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) .Physical and Chemical Properties Analysis
This compound has a melting point of 240-243 degrees Celsius .Scientific Research Applications
Antitumor and Antitubercular Properties
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has shown notable antitumor and antitubercular properties. A study demonstrated that certain derivatives of this compound exhibited significant in vitro antitumor activities against breast cancer and normal human cell lines. Remarkably, certain derivatives demonstrated higher inhibitory activities against the MDA-MB-231 cell line compared to the control, cisplatin. Moreover, in the realm of antitubercular activity, one derivative, in particular, showcased potent action against mycobacterium smegmatis MC155, surpassing the effectiveness of the control, Isoniazid (Sekhar et al., 2019).
Biological Activity and Dye Synthesis
The compound has been integral in the synthesis and characterization of various heterocyclic azo dyes, demonstrating its versatility in chemical reactions. These dyes were synthesized via a single-step reaction, and their biological activity was screened, indicating the compound's multifaceted applications (Kumar et al., 2013).
Antifungal Properties
Derivatives of this compound have been synthesized and evaluated for their antifungal activity. The study revealed that these derivatives exhibited promising antifungal properties, with some being comparable in efficacy to the reference drug, Flukanazole. This highlights the potential of these compounds in antifungal treatments (Singh & Rana, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines by catalyzing the conversion of dihydroorotate to orotate .
Mode of Action
The compound interacts with its target, Dihydroorotate dehydrogenase, and inhibits its activity
Biochemical Pathways
The inhibition of Dihydroorotate dehydrogenase disrupts the de novo biosynthesis of pyrimidines This can have downstream effects on DNA and RNA synthesis, as pyrimidines are key components of these nucleic acids
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Dihydroorotate dehydrogenase and the subsequent disruption of pyrimidine biosynthesis . This can potentially affect cell proliferation and other cellular processes that rely on nucleic acid synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine are not extensively studied yet . It is known to interact with specific protein receptors in the body, potentially affecting cellular signaling pathways. It might also inhibit the activity of certain enzymes.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYAQXGLSFYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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